molecular formula C9H17NO3S B14156479 N-acetyl-L-methionine ethyl ester CAS No. 59587-10-9

N-acetyl-L-methionine ethyl ester

Cat. No.: B14156479
CAS No.: 59587-10-9
M. Wt: 219.30 g/mol
InChI Key: HWRSILOQIXCGQU-QMMMGPOBSA-N
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Description

N-acetyl-L-methionine ethyl ester is a derivative of the amino acid L-methionine It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-L-methionine ethyl ester can be synthesized through the esterification of N-acetyl-L-methionine. One common method involves the reaction of N-acetyl-L-methionine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Enzymatic methods using aminoacylase in organic solvents have also been explored for the enantioselective synthesis of N-acetyl-L-methionine .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-methionine ethyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: N-acetyl-L-methionine ethyl alcohol.

    Substitution: Various N-acyl derivatives of L-methionine ethyl ester.

Scientific Research Applications

N-acetyl-L-methionine ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-L-methionine ethyl ester involves its conversion to N-acetyl-L-methionine and subsequently to L-methionine in the body. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for the synthesis of other important biomolecules . The acetyl group may also confer additional stability and bioavailability to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-cysteine ethyl ester: Similar in structure but contains a thiol group instead of a thioether group.

    N-acetyl-L-tyrosine ethyl ester: Contains a phenolic group instead of a thioether group.

    N-acetyl-L-phenylalanine ethyl ester: Contains a benzyl group instead of a thioether group.

Uniqueness

N-acetyl-L-methionine ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties. The thioether group is susceptible to oxidation, making it a useful probe for studying oxidative stress and related biochemical pathways .

Properties

CAS No.

59587-10-9

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1

InChI Key

HWRSILOQIXCGQU-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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